molecular formula C17H12FN3O3 B2747975 2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one CAS No. 899753-31-2

2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one

Cat. No.: B2747975
CAS No.: 899753-31-2
M. Wt: 325.299
InChI Key: LJIGCJGQRAIMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one is a synthetic derivative based on the pyridazin-3(2H)-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry due to its wide range of biological activities . Pyridazinone derivatives are extensively investigated for their potential in cardiovascular and oncology research. In cardiovascular diseases, which are a leading cause of death globally, these compounds have shown promise as vasodilators, acting through mechanisms such as phosphodiesterase (PDE) inhibition . Concurrently, in the field of cancer research, which is the second leading cause of death worldwide, pyridazinone-based structures have been developed as targeted anticancer agents. They have demonstrated the ability to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases, B-RAF, and BTK, and can also act by inhibiting tubulin polymerization . The association between cardiovascular diseases and cancer incidence, a field known as reverse cardio-oncology, makes the pyridazinone core a particularly valuable template for developing agents with potential dual activity or for drug repurposing strategies . The specific substitution pattern of this compound, featuring a 2-fluorobenzyl group at position 2 and a 4-nitrophenyl group at position 6, is designed to modulate its electronic properties and binding affinity for enhanced interaction with biological targets. This makes it a valuable chemical tool for researchers exploring new pathways in pharmacology and drug discovery.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-(4-nitrophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3/c18-15-4-2-1-3-13(15)11-20-17(22)10-9-16(19-20)12-5-7-14(8-6-12)21(23)24/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIGCJGQRAIMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using 4-nitrophenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding oxidized products, such as carboxylic acids or ketones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

    Industrial Applications: The compound could be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorobenzyl and nitrophenyl groups may play a role in binding to the target and modulating its activity. The pyridazine ring may also contribute to the compound’s overall pharmacophore, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The substituents at positions 2 and 6 significantly modulate the pyridazinone ring’s electronic environment:

Compound Position 2 Substitution Position 6 Substitution Electronic Effects
Target Compound 2-(2-Fluorobenzyl) 4-Nitrophenyl Strong electron-withdrawing nitro group enhances ring electrophilicity; fluorine introduces moderate electron withdrawal via inductive effects .
6-(4-Nitrophenyl)pyridazin-3(2H)-one (Compound 6, ) None (unsubstituted) 4-Nitrophenyl Lacks the 2-fluorobenzyl group, resulting in reduced steric hindrance and lower lipophilicity .
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one () Phenyl 4-Methylphenyl Electron-donating methyl group at position 6 decreases ring electrophilicity compared to nitro .
2-(3,4-Dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one () 3,4-Dichlorobenzyl 2-Furyl Chlorine atoms provide stronger electron withdrawal than fluorine; furyl is electron-rich, altering ring reactivity .
2-(4-Fluorophenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one () 4-Fluorophenyl Trifluoromethyl Trifluoromethyl is a potent electron-withdrawing group, creating a highly electrophilic ring system .

Physicochemical Properties

Melting Points and Solubility
  • The nitro group in the target compound may reduce solubility in non-polar solvents compared to methyl or furyl substituents .
  • 6-(4-Aminophenyl)pyridazin-3(2H)-one (Compound 7, ): The amino group at position 6 increases polarity and water solubility relative to the nitro-substituted target compound .
  • 2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one () : The phenacyl group introduces a ketone, enhancing hydrogen-bonding capacity and solubility in polar aprotic solvents compared to the fluorobenzyl group .

Biological Activity

2-(2-Fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by a pyridazine core with fluorobenzyl and nitrophenyl substituents, has been investigated for various pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following IUPAC name and molecular formula:

  • IUPAC Name : 2-[(2-fluorophenyl)methyl]-6-(4-nitrophenyl)pyridazin-3-one
  • Molecular Formula : C17H12FN3O3

This compound contains a pyridazine ring that may influence its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorobenzyl and nitrophenyl groups suggests potential for selective binding, which may modulate the activity of various biological pathways.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic processes.
  • Receptor Binding : It may also target specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on related pyridazine derivatives has shown efficacy against various cancer cell lines, suggesting that this compound could possess similar properties.

  • Case Study : A derivative with a comparable structure demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxicity.

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound are also under investigation. Compounds with similar structural motifs have been documented to inhibit inflammatory mediators, thus providing a rationale for exploring the anti-inflammatory capabilities of this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to the modifications of similar compounds:

Compound VariantModificationsBiological ActivityNotes
ANitro group absentReduced anticancer activityLack of electron-withdrawing effect
BChlorine instead of FluorineAltered binding affinityDifferent electronic properties
CAdditional alkyl chainIncreased lipophilicityEnhanced membrane permeability

Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of pyridazine derivatives, including those structurally related to this compound:

  • Inhibition Studies : In vitro assays have shown that related compounds can inhibit specific cancer cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Selectivity Profiles : Selectivity studies indicate that modifications to the nitrophenyl group can enhance selectivity towards certain targets while minimizing off-target effects.
  • Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for compounds in this class.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
  • Step 2: Introduction of substituents (e.g., 2-fluorobenzyl and 4-nitrophenyl groups) through nucleophilic substitution or coupling reactions.
    Optimization Tips:
  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction rates for aromatic substitutions .
  • Control temperature (reflux conditions for arylations) and employ catalysts like Pd for cross-coupling reactions.
  • Monitor purity via TLC and intermediate characterization (e.g., NMR, IR) to minimize side products .

Basic: Which spectroscopic methods are critical for characterizing this compound, and what key data should researchers prioritize?

Answer:
Essential techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and fluorobenzyl methylene signals (δ ~4.5–5.0 ppm).
    • ¹³C NMR: Confirm nitrophenyl (C-NO₂ at ~148 ppm) and pyridazinone carbonyl (C=O at ~160 ppm) .
  • Mass Spectrometry (MS): Verify molecular weight (calc. for C₁₇H₁₁F₂N₃O₃: 343.08) and fragmentation patterns.
  • IR Spectroscopy: Detect C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric stretches (~1520 cm⁻¹) .

Advanced: How does the electron-withdrawing nitro group influence the compound’s reactivity and biological activity compared to analogs?

Answer:
The 4-nitrophenyl group:

  • Reactivity: Enhances electrophilicity at the pyridazinone ring, facilitating nucleophilic attacks (e.g., hydrolysis or amination).
  • Biological Activity: May improve binding to target enzymes (e.g., cyclooxygenase-2) by increasing electrostatic interactions with active sites. Comparative studies show nitro-substituted pyridazinones exhibit stronger anti-inflammatory activity than chloro/methoxy analogs .
    Methodological Insight: Use computational docking (e.g., AutoDock) to model nitro group interactions with protein targets .

Advanced: What strategies resolve contradictory data in structure-activity relationship (SAR) studies for pyridazinone derivatives?

Answer:
Contradictions often arise from:

  • Substituent Position Effects: For example, 2-fluorobenzyl vs. 3-fluorobenzyl alters steric hindrance and π-π stacking.
  • Experimental Variability: Standardize assay conditions (e.g., cell lines, inhibitor concentrations) across studies.
    Resolution Workflow:

Compare crystallographic data (e.g., bond angles from X-ray studies) to confirm substituent orientation .

Perform meta-analysis of bioactivity data (e.g., IC₅₀ values) from analogs with systematic substituent changes .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) inform the design of derivatives with enhanced stability?

Answer:
X-ray crystallography reveals:

  • Key Interactions: Hydrogen bonds between the pyridazinone carbonyl and protein residues (e.g., COX-2 His90).
  • Torsional Angles: Fluorobenzyl group orientation impacts molecular packing and solubility.
    Design Strategies:
  • Modify substituents to optimize crystal lattice energy (e.g., nitro → trifluoromethyl for better thermal stability).
  • Use SHELXL-refined data to model steric clashes and adjust synthetic routes .

Basic: What are the hypothesized biological targets of this compound based on structural analogs?

Answer:
Likely targets include:

  • Cyclooxygenase (COX-2): Pyridazinones with nitro/fluorine substituents show selective inhibition via H-bonding with catalytic residues .
  • Kinases: The planar pyridazinone core may intercalate into ATP-binding pockets (e.g., p38 MAP kinase) .
    Validation Methods:
  • Enzyme Assays: Measure IC₅₀ using recombinant COX-2 or kinase proteins.
  • SAR Analysis: Compare activity of derivatives lacking key substituents .

Advanced: How can researchers address low yield in the final coupling step of the synthesis?

Answer:
Low yields often stem from:

  • Steric Hindrance: Bulky substituents (e.g., 4-nitrophenyl) impede coupling reactions.
  • Side Reactions: Nitro group reduction under catalytic hydrogenation conditions.
    Solutions:
  • Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling at milder temperatures .
  • Protect nitro groups with Boc during reactive steps, followed by deprotection .

Advanced: What computational tools are recommended for predicting metabolic pathways of this compound?

Answer:

  • SwissADME: Predicts Phase I/II metabolism sites (e.g., nitro reduction to amine).
  • MetaSite: Identifies cytochrome P450 oxidation hotspots (e.g., fluorobenzyl C-H bonds) .
    Validation: Cross-check predictions with in vitro microsomal stability assays.

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Nitro Group Hazards: Potential mutagenicity; use fume hoods and PPE.
  • Fluorobenzyl Reactivity: Avoid contact with reducing agents (risk of exothermic decomposition).
  • Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced: How can NMR relaxation data (e.g., T₁/T₂) elucidate conformational dynamics in solution?

Answer:

  • T₁ Measurements: Probe rotational correlation time to assess rigidity of the pyridazinone core.
  • NOESY/ROESY: Identify through-space interactions between fluorobenzyl and nitrophenyl groups, indicating preferred conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.